(2-Methyl-3-furanyl)-dithio-2-propanone-d3
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Overview
Description
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a dithio group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 typically involves the reaction of 2-methyl-3-furanthiol with a suitable alkylating agent such as methyl iodide or dimethyl carbonate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio group to thiols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the furan ring .
Scientific Research Applications
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile.
Mechanism of Action
The mechanism of action of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 involves its interaction with molecular targets such as enzymes and receptors. The dithio group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. The furan ring can participate in various non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-furanthiol acetate
- 3-[(2-Methyl-3-furanyl)thio]-4-heptanone
- Methyl 2-methyl-3-furyl disulfide
Uniqueness
(2-Methyl-3-furanyl)-dithio-2-propanone-d3 is unique due to its specific combination of a furan ring with a dithio group attached to a propanone backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10O2S2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-[[2-(trideuteriomethyl)furan-3-yl]disulfanyl]propan-2-one |
InChI |
InChI=1S/C8H10O2S2/c1-6(9)5-11-12-8-3-4-10-7(8)2/h3-4H,5H2,1-2H3/i2D3 |
InChI Key |
FAADBRMWDANEGB-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CO1)SSCC(=O)C |
Canonical SMILES |
CC1=C(C=CO1)SSCC(=O)C |
Origin of Product |
United States |
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